Dibenzo[f,h]quinoxaline
Overview
Description
Dibenzo[f,h]quinoxaline:
Mechanism of Action
Target of Action
Dibenzo[f,h]quinoxaline is primarily used in the preparation of near-infrared luminescent metal azatriphenylene complexes . These complexes often involve metals such as Ytterbium (Yb), Neodymium (Nd), and Erbium (Er) . Therefore, the primary targets of this compound are these metal ions.
Mode of Action
The interaction of this compound with its targets involves the formation of luminescent metal complexes . These complexes are formed due to the ability of this compound to donate electrons to the metal ions, forming a stable complex. This interaction results in the emission of near-infrared light, which is a key characteristic of these complexes .
Biochemical Pathways
It is known that the compound plays a crucial role in the formation of luminescent metal complexes, which can be used in various applications, including organic electronics and luminescent materials .
Pharmacokinetics
Given its use in the preparation of luminescent metal complexes, it can be inferred that the compound has good stability and can interact effectively with metal ions .
Result of Action
The primary result of this compound’s action is the formation of luminescent metal complexes . These complexes emit near-infrared light, making them useful in various applications, including organic electronics and luminescent materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of metal ions is crucial for the formation of luminescent complexes
Biochemical Analysis
Biochemical Properties
Dibenzo[f,h]quinoxaline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of near-infrared luminescent metal complexes with ytterbium, neodymium, and erbium . These interactions are primarily based on the compound’s ability to form stable complexes with metal ions, which can then participate in various biochemical processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its derivatives have been shown to exhibit photophysical properties that can be utilized in organic electronics, impacting cellular activities at the molecular level .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s ability to form stable complexes with metal ions allows it to influence gene expression and other cellular processes by altering the activity of specific enzymes and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound derivatives maintain their photophysical properties over extended periods, making them suitable for long-term applications in organic electronics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic activities .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound’s ability to form stable complexes with metal ions also plays a role in its metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s ability to form stable complexes with metal ions also impacts its transport and distribution .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The compound’s ability to form stable complexes with metal ions also plays a role in its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One of the primary methods for synthesizing dibenzo[f,h]quinoxaline involves the condensation of ortho-phenylenediamine with dicarbonyl compounds.
Intramolecular Cyclization: Another method involves the intramolecular cyclization of aryl-substituted oxadiazolo[3,4-b]pyrazines.
Industrial Production Methods: Industrial production of this compound often employs the condensation reaction due to its simplicity and efficiency. The process involves heating the reactants in the presence of an acid catalyst, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dibenzo[f,h]quinoxaline can undergo oxidation reactions, often resulting in the formation of quinoxaline N-oxides.
Reduction: Reduction of this compound can lead to the formation of dihydroquinoxaline derivatives.
Substitution: This compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents are introduced into the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Dibenzo[f,h]quinoxaline is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and light-emitting diodes .
Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as antimicrobial and anticancer agents. Their ability to interact with biological targets makes them promising candidates for drug development .
Industry: This compound is used in the production of organic solar cells and other electronic devices due to its excellent charge transport properties .
Comparison with Similar Compounds
- Pthalazine
- Quinazoline
- Cinnoline
Comparison: Dibenzo[f,h]quinoxaline is unique due to its specific electronic properties and structural configuration. Compared to pthalazine, quinazoline, and cinnoline, this compound has a more extended π-conjugated system, which enhances its electronic properties and makes it more suitable for applications in organic electronics .
Properties
IUPAC Name |
phenanthro[9,10-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)16-15(13)17-9-10-18-16/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBSSGXNXGXONI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC=CN=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176085 | |
Record name | Dibenzo(f,h)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217-68-5 | |
Record name | Dibenzo(f,h)quinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000217685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo[f,h]quinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74769 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzo(f,h)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo(f,h)quinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBENZO(F,H)QUINOXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKI8XZ525W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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